molecular formula C8H6BrFO B2959422 2-(2-Bromo-5-fluorophenyl)oxirane CAS No. 1696361-54-2

2-(2-Bromo-5-fluorophenyl)oxirane

Cat. No.: B2959422
CAS No.: 1696361-54-2
M. Wt: 217.037
InChI Key: MVFZMOCAJVFKOF-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-fluorophenyl)oxirane is a high-value aryloxirane intermediate designed for advanced organic synthesis and drug discovery research. Its core structure, featuring bromo- and fluoro- substituents on an aromatic ring fused to an oxirane (epoxide) moiety, makes it a versatile electrophilic building block for the development of novel bioactive molecules. While specific biological data for this compound is limited in the public domain, its structural features are highly significant in medicinal chemistry. The 2-bromo-5-fluorophenyl group is a common pharmacophore found in compounds with demonstrated research applications. For instance, derivatives sharing this halogenated aryl motif have been investigated for their potential as anticancer agents, with some shown to exhibit microtubule disrupting effects that can lead to the inhibition of tubulin polymerization and mitotic arrest in cancer cells . Furthermore, the reactive oxirane ring is a key functional group for ring-opening reactions, enabling researchers to readily synthesize a diverse array of more complex structures, such as pyrazolines and other nitrogen-containing heterocycles, which are prominent scaffolds in the search for new antifungal and antiproliferative agents . This compound is presented as a critical starting material for chemical biology and pharmaceutical development. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-bromo-5-fluorophenyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-7-2-1-5(10)3-6(7)8-4-11-8/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFZMOCAJVFKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=C(C=CC(=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Chemistry Studies

Conformational Analysis and Stereochemical Modeling

Conformational analysis of this compound would be crucial for understanding its three-dimensional structure and how this influences its reactivity and interactions with other molecules. The primary focus of such a study would be the rotation around the single bond connecting the phenyl ring and the oxirane ring.

Key Areas of Investigation:

Rotational Barriers: Computational methods, such as Density Functional Theory (DFT), would be employed to calculate the potential energy surface as a function of the dihedral angle between the phenyl and oxirane rings. This would identify the most stable (low-energy) and least stable (high-energy) conformations. The presence of the bulky bromine atom at the ortho position would likely create significant steric hindrance, leading to distinct energy minima and maxima.

Identification of Stable Conformers: The analysis would pinpoint the preferred spatial arrangement of the molecule. It is hypothesized that the most stable conformer would be one where the oxirane ring is oriented to minimize steric clash with the ortho-bromo substituent.

Stereochemical Implications: The oxirane ring contains a chiral center at the carbon atom bonded to the phenyl ring. Stereochemical modeling would explore the properties of the (R) and (S) enantiomers. This would involve calculating their electronic properties, vibrational frequencies, and potential interactions with chiral environments, which is particularly relevant in the context of asymmetric synthesis and biological activity.

Hypothetical Data for Conformational Analysis:

While specific experimental or calculated data for this compound is unavailable, a typical conformational analysis would generate data similar to that presented in the table below. The values are illustrative and based on general principles of substituted phenyl systems.

Dihedral Angle (Phenyl-Oxirane)Relative Energy (kcal/mol)Population (%)
5.00.1
60°0.535.0
120°0.064.8
180°6.0<0.1

Note: This data is hypothetical and for illustrative purposes only.

Solvent Effects and Environmental Influences on Reactivity

The reactivity of epoxides like this compound, particularly in ring-opening reactions, is highly sensitive to the surrounding solvent. Computational studies are invaluable for elucidating these effects at a molecular level.

Modeling Approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for screening the influence of a wide range of solvents on reaction energies and activation barriers.

Explicit Solvation Models: In this more detailed approach, individual solvent molecules are included in the calculation. This allows for the study of specific hydrogen bonding or other direct interactions between the solvent and the epoxide, which can be critical for understanding the reaction mechanism, especially with protic solvents like water or alcohols.

Key Research Questions to Address:

Reaction Mechanisms: How does the solvent influence the mechanism of nucleophilic attack on the oxirane ring? Does it favor an SN1-like or SN2-like pathway?

Activation Energies: By calculating the energy of the transition state in different solvents, it is possible to predict how the reaction rate will change. For example, polar solvents would be expected to stabilize charged intermediates and transition states, thereby accelerating the reaction.

Regioselectivity: In unsymmetrical epoxides, nucleophilic attack can occur at either of the two carbon atoms of the oxirane ring. Solvent interactions can influence which site is more reactive.

Hypothetical Data on Solvent Effects on Reactivity:

The following table illustrates the type of data that would be generated from a computational study on the effect of different solvents on the activation energy of a hypothetical ring-opening reaction of this compound.

SolventDielectric ConstantActivation Energy (kcal/mol)
Hexane1.925.0
Dichloromethane8.922.5
Acetone21.020.1
Water78.518.3

Note: This data is hypothetical and for illustrative purposes only.

Environmental Influences:

From a broader environmental perspective, computational studies could also model the potential fate of this compound. This could include predicting its partitioning in different environmental compartments (air, water, soil) based on its calculated physicochemical properties like logP and water solubility. Furthermore, theoretical models could be used to estimate its atmospheric lifetime by calculating reaction rates with atmospheric oxidants such as hydroxyl radicals. However, no such specific studies for this compound are currently available.

Advanced Applications in Organic Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

As a foundational starting material, 2-(2-Bromo-5-fluorophenyl)oxirane serves as a key intermediate in the assembly of more intricate molecular structures. Its utility stems from the ability to undergo controlled, stepwise reactions at its different functional sites, providing a pathway to complex targets that would otherwise require lengthy synthetic routes.

The 2-(2-bromo-5-fluorophenyl) moiety is a valuable scaffold for creating multi-substituted heterocyclic compounds, which are prevalent in medicinal chemistry. researchgate.net For instance, research on related structures has demonstrated the synthesis of complex thiochromene derivatives through the condensation of nitrostyrene (B7858105) precursors bearing the 2-bromo-5-fluorophenyl group. nih.gov This work highlights how the bromo-fluorophenyl unit can be incorporated into larger, biologically relevant heterocyclic systems like thiochromenes, which are known to possess anticancer and anti-inflammatory properties. nih.gov

Furthermore, the general reactivity of this substitution pattern is seen in the synthesis of pyrazoline derivatives. Studies have shown that α,β-unsaturated carbonyl compounds containing the 2-bromo-5-fluorophenyl group can be cyclized to form 5-(2-bromo-5-fluorophenyl)-substituted pyrazolines, a class of heterocycles with a wide array of pharmacological activities. researchgate.net Another important application is the synthesis of benzo[b]furans. Related studies have shown that 2-(2'-fluoroaryl)oxiranes can undergo base-induced ring-opening followed by intramolecular SNAr to yield substituted benzo[b]furans, a reaction pathway facilitated by the presence of the fluorine atom as a leaving group. semanticscholar.org

The reactivity of the oxirane ring itself is central to building these complex molecules. It readily undergoes ring-opening reactions with various nucleophiles, as detailed in the table below.

Reaction Type Common Reagents Products Formed Significance
Nucleophilic Substitution (Ring-Opening)Amines, Alcohols, Thiols, Azidesβ-substituted alcohols, amino-alcohols, etc.Introduces new functional groups and builds molecular complexity.
OxidationHydrogen peroxide, m-CPBADiolsCreates vicinal diol functionalities.
ReductionLithium aluminum hydride, Sodium borohydrideAlcoholsRemoves the epoxide functionality to yield an alcohol.

This table illustrates common transformations of the oxirane ring found on compounds like this compound, based on reactions of analogous epoxides.

The incorporation of fluorine into organic molecules is a critical strategy in modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability. mdpi.comunipa.it this compound is an important building block for creating such fluorinated scaffolds. The presence of the C-F bond is often a desired feature in the final target molecule. mdpi.com

For example, fluorinated phenyl groups are key components in a variety of pharmaceuticals. The 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold has been identified as a template for developing metabolically robust modulators of the GABA-A receptor. nih.gov While not directly synthesized from the title compound, this demonstrates the value of the fluorophenyl moiety in neuropharmacology. Similarly, related fluorinated oxiranes, such as 2-(4-fluorophenyl)oxirane, are used as precursors for enantioenriched β-hydroxy nitriles, which are valuable chiral building blocks. acs.org The synthesis of fluorinated compounds can proceed through various methods, including nucleophilic substitution of other halogens or by building from already fluorinated precursors like 2-bromo-5-fluorophenol. researchgate.netsigmaaldrich.com

Precursors in Polymer Chemistry

Epoxides are widely used as monomers in the production of polymers and resins. The ring-opening polymerization of epoxides can lead to polyethers with a variety of properties depending on the substituents. In principle, this compound could be used in such polymerization reactions. Related oxirane compounds are noted for their utility in producing specialty polymers and resins. However, specific studies detailing the polymerization of this compound are not prominent in the surveyed literature. The presence of the bromo- and fluoro-substituents could be exploited to create functional polymers where these groups are available for post-polymerization modification.

Intermediates for Specialty Organic Compounds

Beyond complex heterocycles, this compound serves as an intermediate for a range of specialty organic compounds. The dual reactivity of the oxirane ring and the brominated aromatic ring allows for a diverse set of transformations. The parent compound, 2-bromo-5-fluorophenol, is used to prepare intermediates for polycyclic antagonists for serotonin (B10506) receptors (5-HT3 and 5-HT4), indicating that its derivatives, including the oxirane, are valuable in pharmaceutical synthesis. sigmaaldrich.com

The oxirane can be converted into a corresponding alcohol, (2-bromo-5-fluorophenyl)methanol, another key intermediate. cphi-online.com Furthermore, the bromine atom on the phenyl ring can be used in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern organic synthesis. sci-hub.se This allows the "2-bromo-5-fluorophenyl" fragment to be integrated into larger, more complex molecular frameworks after the oxirane has been transformed.

Emerging Applications in Novel Chemical Synthesis

The unique trifunctional nature of this compound opens possibilities for its use in emerging areas of chemical synthesis. One such area is chemo-enzymatic synthesis, where enzymes are used to perform highly selective transformations. Halohydrin dehalogenases (HHDHs), for example, have been used for the kinetic resolution of related fluorinated oxiranes, providing access to enantiomerically pure building blocks that are highly valuable in drug synthesis. acs.orgrug.nl

Additionally, the presence of multiple reactive sites makes this compound a potential candidate for multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. The development of novel MCRs using such versatile building blocks is a continuing goal in organic synthesis to improve efficiency and access novel chemical space. The distinct reactivity of the oxirane ring, the bromine atom, and the activated C-F bond allows for potential orthogonal chemical strategies, where each site can be reacted selectively under different conditions, providing a powerful platform for diversity-oriented synthesis.

Q & A

Q. What synthetic strategies are employed to prepare 2-(2-bromo-5-fluorophenyl)oxirane, and how is its structural integrity validated?

  • Methodological Answer : The synthesis of bromo-fluorophenyl oxirane derivatives typically involves epoxidation of precursor alkenes or condensation reactions. For example, structurally related thiochromene compounds (e.g., 2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene) are synthesized via condensation between 2-mercaptobenzaldehyde and nitrobenzene derivatives under reflux conditions . For oxiranes, analogous strategies may include epoxidation using peracids (e.g., mCPBA) or catalytic oxidation. Post-synthesis, purity is confirmed via HPLC or GC-MS, while structural validation employs 1H^1 \text{H}/13C^13 \text{C} NMR and X-ray crystallography. Single-crystal X-ray diffraction (SCXRD) is particularly critical for resolving stereochemistry and confirming the oxirane ring geometry .

Q. How is single-crystal X-ray diffraction (SCXRD) applied to determine the crystal structure of this compound derivatives?

  • Methodological Answer : SCXRD data are collected using a diffractometer (e.g., Bruker D8 Quest CMOS) with MoKα radiation (λ = 0.71073 Å). Absorption corrections are applied via multi-scan methods (e.g., SADABS), and structures are solved using direct methods in SHELXS . Refinement with SHELXL iteratively adjusts positional and anisotropic displacement parameters. For example, a related thiochromene derivative (C16_{16}H11_{11}BrFNO3_3S) crystallizes in the monoclinic P21_1/c space group with unit cell parameters:
ParameterValue
a7.6231(4) Å
b17.3484(8) Å
c11.8345(6) Å
β106.016(2)°
V1504.35(13) ų
Data refinement typically achieves R1_1 < 0.03 for high-resolution datasets. Visualization software like ORTEP-3 is used to generate thermal ellipsoid plots .

Advanced Research Questions

Q. How do halogen (Br/F) substituents influence the supramolecular assembly and bioactivity of this compound derivatives?

  • Methodological Answer : Halogen atoms participate in non-covalent interactions (e.g., C–H···F, C–Br···π) that direct crystal packing and stabilize bioactive conformations. For instance, in thiochromene analogs, the bromine atom engages in C–Br···π interactions (3.4–3.6 Å), while fluorine forms C–H···F contacts (2.6–2.8 Å) . These interactions enhance lattice stability and may modulate binding to biological targets. Bioactivity is assessed via molecular docking against protein databases (e.g., PDB:4RJ3), where halogen substituents improve binding affinity through hydrophobic and van der Waals interactions .

Q. Can density functional theory (DFT) and Hirshfeld surface analysis predict the reactivity and drug-likeness of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) optimize the molecular geometry and compute frontier orbitals (HOMO-LUMO). For a related thiochromene derivative, the HOMO-LUMO gap of 3.8 eV indicates moderate reactivity, with electron-deficient regions localized near the nitro and bromo groups . Hirshfeld surface analysis quantifies intermolecular interactions:
  • F···H contacts : 8–10% contribution (surface mapped as red spots).
  • Br···H/C interactions : 5–7% contribution.
    Drug-likeness is evaluated via Lipinski’s Rule of Five; the compound’s molecular weight (<500 Da) and LogP (~3.2) suggest oral bioavailability .

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